molecular formula C21H20O6 B15364443 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester

Cat. No.: B15364443
M. Wt: 368.4 g/mol
InChI Key: VHHIWBWXESCBQH-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is a complex organic compound primarily utilized in advanced organic synthesis and research. It features a naphthalene core, functionalized with various groups making it valuable in various chemical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester involves several steps:

  • Starting Material: : The synthesis typically begins with naphthalene derivatives.

  • Functional Group Introduction: : Hydroxyl and methoxy groups are introduced via electrophilic aromatic substitution reactions.

  • Phenylmethoxy Addition: : This functionalization is achieved through the use of phenol derivatives in etherification reactions.

  • Ester Formation: : The methyl ester is formed by esterification of the carboxylic acid group, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, production methods are scaled up, employing large reactors and optimized reaction conditions for high yield:

  • Bulk Synthesis: : Starting materials are available in bulk, and continuous flow reactors are often used.

  • Catalysts and Reagents: : Efficient catalysts and high-purity reagents ensure the reaction proceeds with high efficiency.

  • Purification: : Industrial purification may involve crystallization, distillation, and chromatography to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation at the hydroxyl and methoxy groups, forming quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the ester group to produce alcohols.

  • Substitution: : Electrophilic substitution reactions can further functionalize the aromatic system.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Sulfuric acid for esterification, palladium catalysts for hydrogenation.

Major Products Formed

  • Quinones: : From oxidation reactions.

  • Alcohol Derivatives: : From ester reduction.

  • Substituted Aromatics: : From various substitution reactions.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Serves as an intermediate in the synthesis of complex organic molecules.

  • Catalysis Research: : Used in the development of new catalytic systems.

Biology and Medicine

  • Pharmaceuticals: : Research into potential therapeutic agents due to its structural complexity and reactivity.

  • Biochemical Studies: : Investigated for interactions with enzymes and biological macromolecules.

Industry

  • Material Science: : Used in the synthesis of specialty polymers and advanced materials.

  • Chemical Engineering: : Studied for its properties in various chemical processes and reactions.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action involves its ability to interact with different molecular targets:

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its structural features.

  • Receptor Binding: : May bind to biological receptors, influencing cellular pathways.

  • Chemical Reactivity: : Reactivity with nucleophiles and electrophiles drives its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenecarboxylic Acid Derivatives: : Less complex but similar in structure.

  • 2-Hydroxy-5-methoxynaphthalenecarboxylic Acid: : Lacks the phenylmethoxy group.

  • Methyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate: : Similar but with different substitution pattern.

Highlighting Uniqueness

  • Structural Complexity: : The combination of hydroxyl, methoxy, and phenylmethoxy groups on the naphthalene ring is unique.

  • Reactivity: : Its functional groups confer a broad range of chemical reactivity, making it versatile in synthesis.

By understanding these elements, researchers and chemists can leverage the unique properties of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-6-(phenylmethoxy)-, methyl ester in various scientific and industrial applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-hydroxy-5,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)26-3)10-16(22)18(14)20(25-2)19(17)27-12-13-7-5-4-6-8-13/h4-11,22H,12H2,1-3H3

InChI Key

VHHIWBWXESCBQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C(=C1OCC3=CC=CC=C3)OC)O)C(=O)OC

Origin of Product

United States

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